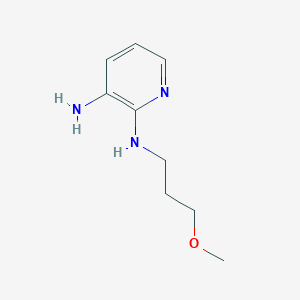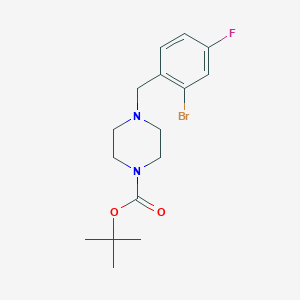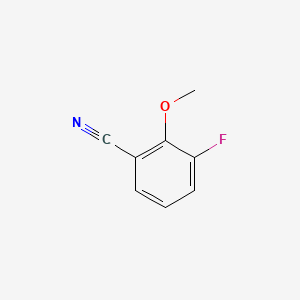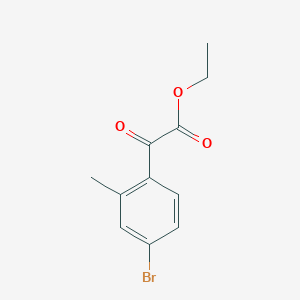
4-溴-2-甲基苯甲酰甲酸乙酯
描述
Synthesis Analysis
The synthesis of related compounds involves the reaction of halogenated phenacyl bromides with carboxylic acids in the presence of a base, such as potassium or sodium carbonate, in a DMF medium at room temperature . This method could potentially be applied to the synthesis of Ethyl 4-bromo-2-methylbenzoylformate by reacting 4-bromo-2-methylbenzoic acid with an appropriate leaving group such as ethyl chloroformate in a similar base-mediated reaction.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as IR and single-crystal X-ray diffraction studies . These methods could be used to determine the molecular structure of Ethyl 4-bromo-2-methylbenzoylformate. Theoretical calculations using density functional theory (DFT) can provide optimized geometrical parameters, which can be compared with experimental data to confirm the structure .
Chemical Reactions Analysis
The related compounds exhibit reactivity that is characteristic of esters and benzoate derivatives. For example, ethyl 2-hydroxymethylbenzoate can undergo cyclization to form phthalide under certain conditions, indicating that the ester group can participate in intramolecular reactions . Ethyl 4-bromo-2-methylbenzoylformate may also undergo similar intramolecular reactions or react with nucleophiles due to the presence of the ester group and the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be determined using various spectroscopic techniques. For instance, FTIR can be used to identify functional groups and assess purity . Gas chromatography can be employed for the assay of ester compounds in complex mixtures . The first hyperpolarizability and infrared intensities of related compounds have been reported, which could be indicative of the non-linear optical properties of Ethyl 4-bromo-2-methylbenzoylformate .
科学研究应用
杂环化合物的合成4-溴-2-甲基苯甲酰甲酸乙酯用于合成各种杂环化合物。例如,它在 [1,2,3] 三唑并 [1,5-a] 喹啉衍生物的合成中发挥作用,这是一类在制药和材料科学中具有潜在应用的杂环化合物 (Pokhodylo 和 Obushak,2019)。
光谱和晶体学表征这种化学物质在用于光谱和单晶 X 射线衍射 (SC-XRD) 表征的化合物的合成中也很重要。这些表征对于了解新化合物的分子结构和性质至关重要 (Haroon 等人,2019)。
参与 P-C 偶联反应4-溴-2-甲基苯甲酰甲酸乙酯用于磷-碳 (P-C) 偶联反应。这些反应在有机化学领域对于创建具有广泛应用于药物化学和材料科学的新型分子结构至关重要 (Jablonkai 和 Keglevich,2015)。
单胺氧化酶抑制剂的合成研究表明它可用于合成单胺氧化酶抑制剂,这是治疗抑郁症等神经系统疾病的重要化合物 (Misra、Dwivedi 和 Parmar,1980)。
在聚合物化学中的作用它参与聚合物的合成,突出了其在聚合物科学领域的用途广泛性和重要性。该应用对于开发具有特定性质和功能的新材料至关重要 (Sumida 和 Vogl,1981)。
海洋藻类中的抗氧化特性4-溴-2-甲基苯甲酰甲酸乙酯在海洋藻类中的衍生物表现出抗氧化特性,表明其在食品和制药工业中作为天然抗氧化剂的潜在应用 (Li、Li、Gloer 和 Wang,2012)。
属性
IUPAC Name |
ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWVCRJPUIBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609933 | |
| Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-methylbenzoylformate | |
CAS RN |
383363-34-6 | |
| Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

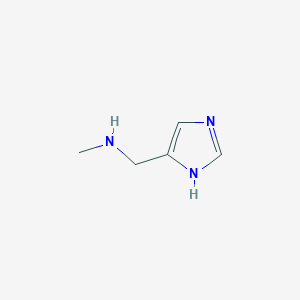
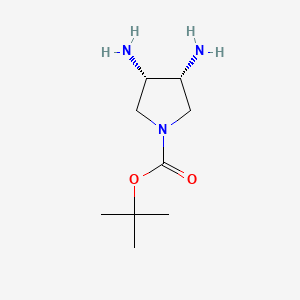



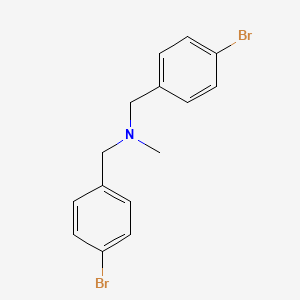

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

